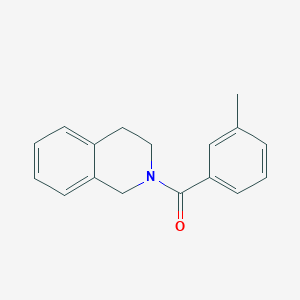

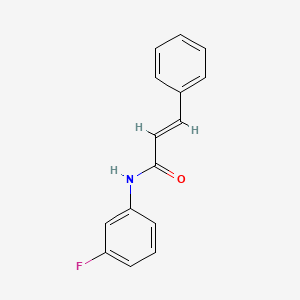

2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives of tetrahydroisoquinoline, such as 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran, involves novel approaches to achieve selectivity for specific adrenergic receptors, showcasing the versatility of tetrahydroisoquinoline derivatives in medicinal chemistry (Hagihara et al., 2007). Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of isoquinoline-fused scaffolds, demonstrating the efficacy of metal-catalyzed reactions in constructing complex heterocyclic systems (Dang et al., 2017).

Molecular Structure Analysis

The study of molecular structure is crucial for understanding the reactivity and properties of compounds. Techniques such as crystallography provide insights into the three-dimensional arrangement of molecules, facilitating the prediction of chemical behavior (Gotoh et al., 2020).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including redox condensation and electrophilic cyclization, to form complex heterocyclic structures. These reactions highlight the compound's reactivity and the potential for creating novel molecules with specific properties (Nguyen et al., 2016); (Tsai et al., 2004).

Scientific Research Applications

Electrospray Mass Spectrometry Analysis

Derivatives similar to 2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline have been used in electrospray mass spectrometry to enhance the detection and fragmentation of N-linked carbohydrates. This method allows for the detailed analysis of glycosidic cleavages and internal fragments, contributing significantly to the field of glycomics and the understanding of complex biological molecules (Harvey, 2000).

Synthesis of Green Twisted Heteroacene

In synthetic chemistry, a "clean reaction" strategy was employed to create stable, green twisted heteroacene compounds. These efforts highlight the potential for developing new materials with specific optical properties, which could have applications in sensors and optoelectronic devices (Li et al., 2012).

Dual Fluorescence Emission

The study of valence tautomers of a 3-(2H)-isoquinolinone derivative revealed dual fluorescence emission, a property that can be harnessed for sensor applications and in the design of materials for optoelectronics. This work demonstrates the intricate relationship between molecular structure and photophysical properties, offering insights into the development of fluorescent probes (Craig et al., 2009).

Spiro Heterocyclization

Research on the reaction between substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline and substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones has led to the synthesis of novel spiro heterocyclic compounds. These findings contribute to the field of medicinal chemistry by introducing new scaffolds that could be further explored for drug development (Bannikova et al., 2005).

Phytochemical Constituents

In phytochemistry, a new dihydroisoquinoline-N-oxide alkaloid was isolated from the seeds of Calycotome villosa subsp. intermedia. The structural elucidation of such compounds expands our understanding of plant alkaloids and their potential applications in pharmaceuticals (Elkhamlichi et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in areas such as medicine or materials science .

properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-5-4-8-15(11-13)17(19)18-10-9-14-6-2-3-7-16(14)12-18/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLDFFPTAVWBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydroisoquinolin-2(1H)-yl(3-methylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)